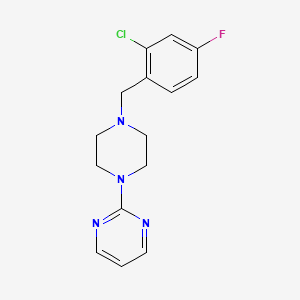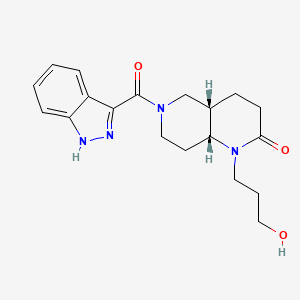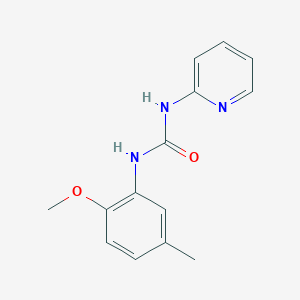![molecular formula C18H16FN3O4 B5286216 (2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B5286216.png)
(2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound that features a fluorophenyl group and a nitrobenzoyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorophenylamine with 4-nitrobenzoyl chloride in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of (2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The fluorophenyl and nitrobenzoyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-AMINOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- (2-FLUOROPHENYL)[4-(5-NITRO-2-PYRIDYL)PIPERAZINO]METHANONE
Uniqueness
(2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is unique due to the presence of both a fluorophenyl and a nitrobenzoyl group, which confer distinct chemical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Propiedades
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-16-4-2-1-3-15(16)18(24)21-11-9-20(10-12-21)17(23)13-5-7-14(8-6-13)22(25)26/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLFIJPYPTLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B5286135.png)
![({(2R,5S)-5-[(5-chloropyridin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methyl(pyridin-3-ylmethyl)amine](/img/structure/B5286138.png)

![2-(4-methoxyphenyl)-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5286144.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5286161.png)

![3-methyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5286177.png)
![N,N-diethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5286184.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5286208.png)
![N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5286215.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5286232.png)

![1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5286249.png)
